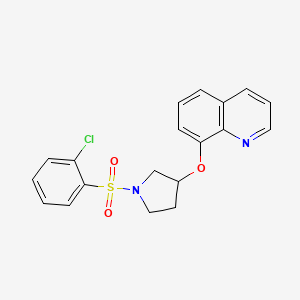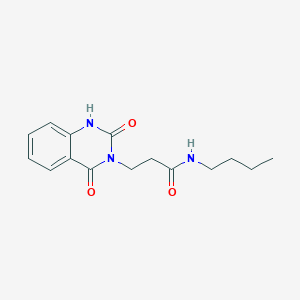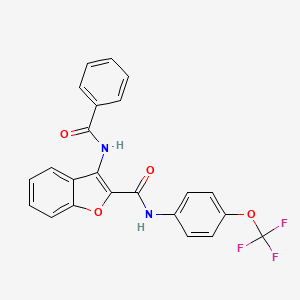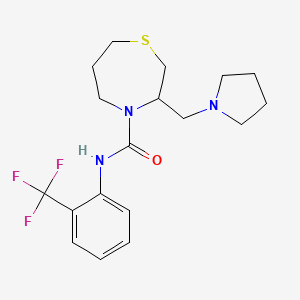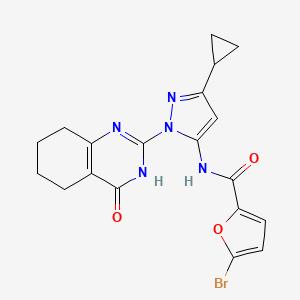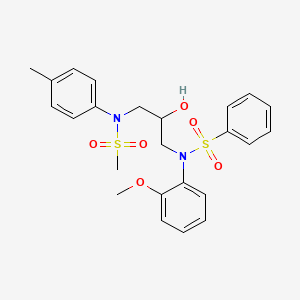
N-(2-hydroxy-3-(N-p-tolylmethylsulfonamido)propyl)-N-(2-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-3-(N-p-tolylmethylsulfonamido)propyl)-N-(2-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H28N2O6S2 and its molecular weight is 504.62. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-3-(N-p-tolylmethylsulfonamido)propyl)-N-(2-methoxyphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-3-(N-p-tolylmethylsulfonamido)propyl)-N-(2-methoxyphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Gene Expression Studies
Sulfonamides have been evaluated for their antitumor properties, with some compounds showing promise as cell cycle inhibitors. For example, research has identified potent sulfonamides that disrupt tubulin polymerization or cause a decrease in the S phase fraction in cancer cell lines, leading to their progression into clinical trials. High-density oligonucleotide microarray analysis has been used to characterize these antitumor sulfonamides based on gene expression changes, illuminating essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).
Carbonic Anhydrase Inhibition
N-substituted benzenesulfonamides have been investigated as carbonic anhydrase inhibitors (CAIs), with studies unraveling aspects related to their inhibition mechanism. These compounds play a crucial role in understanding the interaction with carbonic anhydrase isoforms, which is significant for developing therapeutics for conditions like glaucoma (Di Fiore et al., 2011).
Endothelin Antagonism for Cardiovascular Disorders
Biphenylsulfonamide derivatives have been identified as novel series of endothelin-A (ETA) selective antagonists, with modifications leading to improved binding and functional activity. This research contributes to the development of treatments for cardiovascular disorders, showcasing the therapeutic potential of sulfonamide compounds in modulating the endothelin system (Murugesan et al., 1998).
Molecular Conformation and Assembly Studies
The inclusion of an additional methylene group in arylsulfonamide compounds has been shown to affect their conformation and crystal structure. Such studies are essential for understanding the molecular properties of sulfonamides and their potential applications in material science and drug design (de Castro et al., 2013).
Prodrug Development
Research into sulfonamide derivatives has also focused on creating prodrug forms to improve the pharmacokinetic properties of drugs. For instance, water-soluble amino acid derivatives of N-methylsulfonamides have been explored as potential prodrugs for enhancing drug solubility and bioavailability (Larsen et al., 1988).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-3-(4-methyl-N-methylsulfonylanilino)propyl]-N-(2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S2/c1-19-13-15-20(16-14-19)25(33(3,28)29)17-21(27)18-26(23-11-7-8-12-24(23)32-2)34(30,31)22-9-5-4-6-10-22/h4-16,21,27H,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLUTERAECAOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(thiazol-2-yl)benzyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2994084.png)
![1-{4-[(4-Benzylpiperazin-1-yl)carbonyl]benzyl}-4-methyl-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B2994085.png)
![N-(4-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994086.png)
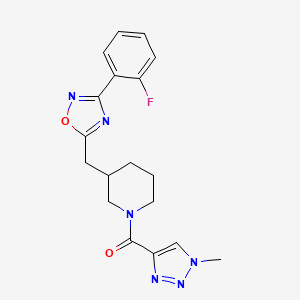
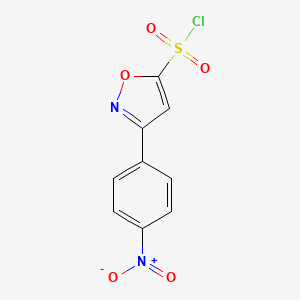
![2-[(2-Chlorobenzyl)thio]-1,4,5,6-tetrahydropyrimidine hydrochloride](/img/structure/B2994090.png)

![N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2994095.png)
